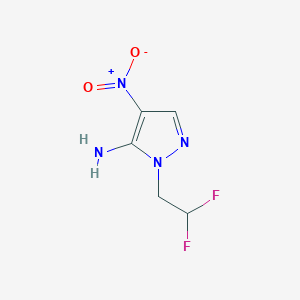
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a nitro group
准备方法
The synthesis of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethylating agent under controlled conditions. For instance, the use of (2,2-difluoroethyl)(aryl)iodonium triflate as a difluoroethylating reagent has been demonstrated to be effective . The reaction conditions often include the use of a solvent such as dichloromethane or dimethyl sulfoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure high selectivity and yield.
Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process, ensuring consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and enhance the efficiency of the process.
化学反应分析
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as thiols or amines.
Coupling Reactions: The pyrazole ring can undergo cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress responses. The pyrazole ring provides a scaffold for binding to active sites of enzymes or receptors, facilitating the compound’s biological activity.
相似化合物的比较
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound also contains a difluoroethyl group and is used in the synthesis of various fluorinated compounds.
2,2-Dichloro-1,1-difluoroethyl methyl ether: This compound is used as a lipid-soluble anesthetic agent and shares the difluoroethyl moiety.
The uniqueness of this compound lies in its combination of a pyrazole ring with both a difluoroethyl and a nitro group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(2,2-difluoroethyl)-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O2/c6-4(7)2-10-5(8)3(1-9-10)11(12)13/h1,4H,2,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKQNOKBKHISFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














